9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)propyl)amino)methyl)-, hydrochloride, (R)-
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Overview
Description
9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)propyl)amino)methyl)-, hydrochloride, ®- is a synthetic organic compound belonging to the xanthone family Xanthones are known for their diverse biological activities and are commonly found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)propyl)amino)methyl)-, hydrochloride, ®- typically involves the condensation of a salicylic acid derivative with a phenol derivative. This reaction is often carried out under acidic conditions using a dehydrating agent such as acetic anhydride . Another approach involves the use of aryl aldehydes with phenol derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts like zinc chloride or ytterbium triflate can enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the xanthone scaffold, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the xanthone core .
Scientific Research Applications
9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)propyl)amino)methyl)-, hydrochloride, ®- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress . By enhancing Nrf2 translocation, the compound can activate antioxidant response elements, leading to increased expression of detoxifying enzymes .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxyxanthone: Another xanthone derivative with similar antioxidant properties.
α-Mangostin: A natural xanthone with potent anti-inflammatory effects.
γ-Mangostin: Known for its antioxidant and anti-cancer activities.
Uniqueness
9H-Xanthen-9-one, 2-(((1-(hydroxymethyl)propyl)amino)methyl)-, hydrochloride, ®- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate the Nrf2 pathway sets it apart from other xanthone derivatives .
Properties
CAS No. |
127001-50-7 |
---|---|
Molecular Formula |
C18H20ClNO3 |
Molecular Weight |
333.8 g/mol |
IUPAC Name |
2-[[[(2R)-1-hydroxybutan-2-yl]amino]methyl]xanthen-9-one;hydrochloride |
InChI |
InChI=1S/C18H19NO3.ClH/c1-2-13(11-20)19-10-12-7-8-17-15(9-12)18(21)14-5-3-4-6-16(14)22-17;/h3-9,13,19-20H,2,10-11H2,1H3;1H/t13-;/m1./s1 |
InChI Key |
STFQIZOMWCVSPC-BTQNPOSSSA-N |
Isomeric SMILES |
CC[C@H](CO)NCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O.Cl |
Canonical SMILES |
CCC(CO)NCC1=CC2=C(C=C1)OC3=CC=CC=C3C2=O.Cl |
Origin of Product |
United States |
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